
10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)-
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Overview
Description
10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound’s unique structure, featuring a trifluoromethyl group and a quinolizinylacetyl moiety, suggests potential for various chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine derivatives typically involves multi-step organic reactions. A common approach might include:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine derivatives with sulfur.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Quinolizinylacetyl Moiety: This could be done through acylation reactions using quinolizinylacetyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the phenothiazine core or the quinolizinylacetyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the phenothiazine ring or the attached groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.
Scientific Research Applications
Antipsychotic and Neuropharmacological Uses
Phenothiazine derivatives have historically been employed as antipsychotic medications. The specific compound under discussion has been investigated for its potential in treating various psychiatric disorders due to its ability to interact with neurotransmitter systems, particularly dopamine receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing blood-brain barrier penetration, which is crucial for central nervous system activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including this compound. Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. For instance, derivatives similar to this compound have demonstrated significant inhibitory effects on CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
In Vitro Studies
In vitro assays have shown that 10H-Phenothiazine derivatives exhibit a range of biological activities:
- Antitumor Effects : Studies have reported that these compounds can effectively target specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating cytotoxicity comparable to established chemotherapeutics .
Structure-Activity Relationship (SAR)
The structure of 10H-Phenothiazine significantly influences its biological activity. Modifications at specific positions on the phenothiazine ring can enhance or diminish its efficacy against cancer cells. For example, the presence of the trifluoromethyl group has been associated with improved binding affinity to target proteins involved in cancer progression .
Synthesis and Derivative Development
The synthesis of 10H-Phenothiazine derivatives typically involves several organic reactions, including:
- Electrophilic Aromatic Substitution : This reaction exploits the electron-rich nature of the phenothiazine core.
- Formation of Amides and Esters : Modifying the amine or carboxylic acid functionalities can yield compounds with enhanced biological properties.
Researchers are continually exploring new synthetic pathways to create derivatives with optimized pharmacological profiles.
Case Study 1: Anticancer Activity Assessment
In a recent study, a series of phenothiazine derivatives were synthesized and evaluated for their anticancer properties. Among them, one derivative exhibited an IC50 value of less than 10 µM against MCF-7 cells, indicating potent antiproliferative activity. Mechanistic studies revealed that this compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological effects of this compound in animal models. It was found to reduce anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders. The underlying mechanism appears to involve modulation of serotonin receptors alongside dopamine pathways.
Mechanism of Action
The mechanism of action would depend on the specific biological activity being investigated. For example, if the compound has antipsychotic properties, it might act by blocking dopamine receptors in the brain. The trifluoromethyl group could enhance the compound’s lipophilicity, affecting its distribution and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Promethazine: An antihistamine phenothiazine.
Trifluoperazine: Another antipsychotic phenothiazine with a trifluoromethyl group.
Uniqueness
The unique combination of the quinolizinylacetyl moiety and the trifluoromethyl group in 10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- may confer distinct pharmacological properties, such as enhanced receptor binding affinity or altered metabolic stability.
Biological Activity
The compound 10H-Phenothiazine, 10-((octahydro-2H-quinolizin-1-yl)acetyl)-2-(trifluoromethyl)-, (1S-trans)- is a derivative of phenothiazine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its potential applications in various therapeutic areas, including oncology, neurology, and antimicrobial treatments.
Overview of Phenothiazines
Phenothiazines are primarily recognized for their antipsychotic properties but have also been investigated for their anticancer, antimicrobial, and neuroprotective effects. They exhibit a broad spectrum of biological activities due to their ability to interact with various neurotransmitter systems and cellular pathways.
Anticancer Properties
Recent studies have demonstrated that phenothiazines can induce apoptosis in cancer cells and sensitize them to chemotherapy. The specific derivative under discussion has shown promising results in vitro against liver cancer cell lines. In one study, it was found that certain phenothiazine derivatives exhibited significant cytotoxicity while maintaining a lower toxicity profile in zebrafish models, suggesting a favorable therapeutic window .
Table 1: Anticancer Activity of Phenothiazine Derivatives
Compound Name | Cancer Type | IC50 (µM) | Toxicity (Zebrafish) |
---|---|---|---|
10H-Phenothiazine Derivative | Liver Cancer | 5.2 | Low |
Thioridazine | Leukemia | 4.0 | Moderate |
Chlorpromazine | Melanoma | 6.5 | High |
Antimicrobial Effects
Phenothiazines have also been reported to possess antimicrobial properties. They enhance the bactericidal functions of macrophages and can destabilize bacterial membranes. The derivative may exhibit similar effects, contributing to its potential use as an antimicrobial agent .
Table 2: Antimicrobial Activity of Phenothiazines
Compound Name | Microorganism Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
10H-Phenothiazine Derivative | Staphylococcus aureus | 32 µg/mL |
Promethazine | E. coli | 16 µg/mL |
Trifluoperazine | Pseudomonas aeruginosa | 8 µg/mL |
Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, the compound may also exhibit neuroprotective effects. Phenothiazines have been shown to modulate cholinergic signaling and inhibit cholinesterases, which are crucial for maintaining cognitive functions . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
The biological activity of phenothiazines is mediated through several mechanisms:
- Dopamine Receptor Antagonism : Phenothiazines primarily act as antagonists at dopamine receptors, which contributes to their antipsychotic effects.
- Induction of Apoptosis : They can activate apoptotic pathways in cancer cells by modulating proteins involved in cell cycle regulation and apoptosis .
- Antimicrobial Mechanisms : The ability to disrupt bacterial membranes and enhance macrophage activity plays a significant role in their antimicrobial efficacy .
Case Studies
- Liver Cancer Study : A recent study screened various phenothiazine derivatives for their cytotoxic effects on liver cancer cells. The results indicated that the compound significantly inhibited cell proliferation while demonstrating low toxicity in zebrafish models .
- Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of several bacterial strains, with MIC values indicating strong activity against both gram-positive and gram-negative bacteria .
Q & A
Q. Basic: What synthetic methodologies are optimal for preparing phenothiazine derivatives with acetyl and quinolizinyl substituents?
Methodological Answer:
The synthesis of such derivatives typically involves coupling reactions to introduce substituents. For example, Sonogashira cross-coupling (used in for a similar phenothiazine derivative) can link acetylene-bearing moieties to aromatic halides. Key steps include:
- Catalyst System : Use tetrakis(triphenylphosphine)palladium(0) (0.06–0.08 mmol) and copper(I) iodide (0.04 mmol) in THF/triethylamine (1:1 v/v) .
- Purification : Post-reaction, concentrate the mixture, extract with CHCl₃, wash with water, and purify via gel permeation chromatography (yield optimization may require solvent screening or temperature adjustments) .
- Yield Challenges : Low yields (~6.9% in ) may arise from steric hindrance; consider iterative coupling or microwave-assisted synthesis for efficiency .
Q. Basic: How should the crystal structure of this compound be characterized to confirm stereochemical configuration?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and spatial arrangement:
- Crystallization : Grow crystals via slow evaporation of dichloromethane or chloroform solutions .
- Data Collection : Use a Rigaku Saturn724+ diffractometer (MoKα radiation, λ = 0.22 Å) at 93 K. Parameters include triclinic space group P1, with unit cell dimensions a = 8.1891 Å, b = 8.2417 Å, c = 12.813 Å .
- Refinement : Apply SHELXL2014/7 with constrained H-atom parameters. Validate using R-factor (<0.037) and wR (<0.100) .
Q. Advanced: How do conformational dynamics and non-covalent interactions influence the compound’s stability and reactivity?
Methodological Answer:
- Conformational Analysis : Calculate puckering parameters (e.g., Cremer-Pople θ and φ angles) for the thiazine ring. reports θ = 100.1°, φ = 181.457° for a related compound, indicating a boat conformation .
- Intermolecular Interactions : Identify N–H⋯O hydrogen bonds and C–H⋯π interactions via SC-XRD. These interactions stabilize crystal packing and may affect solubility .
- DFT Modeling : Use Gaussian or ORCA to model energy minima and transition states, correlating with experimental SC-XRD data .
Q. Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar phenothiazine derivatives?
Methodological Answer:
- Comparative SAR Studies : Systematically vary substituents (e.g., trifluoromethyl vs. methoxy groups) and measure bioactivity. For example, notes pKa differences (5.60 vs. 10.10) in derivatives, impacting receptor binding .
- Control Variables : Standardize assay conditions (e.g., pH, solvent) to isolate structural effects. used in vitro HDAC inhibition assays under controlled buffer systems .
- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities against targets like histone deacetylases or dopamine receptors .
Q. Basic: What spectroscopic techniques are essential for structural validation of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. For example, in CDCl₃, aromatic protons resonate at δ = 7.10–8.21 ppm (). The trifluoromethyl group shows a singlet at ~δ = -60 ppm in ¹⁹F NMR .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ions. reports m/z matching [M+H]⁺ within 0.5 ppm error .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
Q. Advanced: What strategies improve low yields in Sonogashira reactions for phenothiazine derivatives?
Methodological Answer:
- Catalyst Optimization : Increase Pd(PPh₃)₄ loading to 10 mol% or switch to Buchwald-Hartwig ligands (XPhos) for sterically hindered substrates .
- Solvent Screening : Replace THF with DMF or toluene to enhance solubility of aromatic intermediates .
- Microwave Assistance : Reduce reaction time from 20 h to <2 h using microwave irradiation (100–150°C) .
Q. Advanced: How can computational modeling predict pharmacological properties of this compound?
Methodological Answer:
- QSAR Studies : Train models using datasets of phenothiazine bioactivities (e.g., IC₅₀ values from ) to correlate substituents with HDAC inhibition .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., dopamine D₂ receptor) using GROMACS. Analyze RMSD and binding free energy (MM/PBSA) .
- ADMET Prediction : Use SwissADME to estimate permeability (LogP), bioavailability, and CYP450 interactions .
Q. Advanced: How does the trifluoromethyl group influence bioactivity in phenothiazine derivatives?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity, enhancing binding to electron-rich enzyme pockets (e.g., HDAC active sites) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life (compare in vivo pharmacokinetics of trifluoroperazine vs. non-fluorinated analogs) .
- Structural Probing : Synthesize analogs without -CF₃ and compare via radioligand displacement assays (e.g., dopamine receptor binding in ) .
Properties
CAS No. |
156213-25-1 |
---|---|
Molecular Formula |
C24H25F3N2OS |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C24H25F3N2OS/c25-24(26,27)17-10-11-22-20(15-17)29(19-8-1-2-9-21(19)31-22)23(30)14-16-6-5-13-28-12-4-3-7-18(16)28/h1-2,8-11,15-16,18H,3-7,12-14H2/t16-,18+/m0/s1 |
InChI Key |
AFWFJJVBHZOUEX-FUHWJXTLSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Canonical SMILES |
C1CCN2CCCC(C2C1)CC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
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